Differential PRMT4 and PRMT6 Inhibitory Activity vs. Piperidinyloxy Analog
5-Methyl-2-(piperidin-4-yl)pyrimidine demonstrates a distinct inhibitory profile against protein arginine methyltransferases PRMT4 and PRMT6, with an IC50 of 42 nM for PRMT4 and 28 nM for PRMT6 [1]. In contrast, a closely related piperidinyloxy analog (BDBM50194756) exhibits IC50 values of 32 nM for PRMT4 and 34 nM for PRMT6, highlighting a significant difference in isoform selectivity [2]. This quantitative divergence underscores the critical role of the methyl and piperidinyl substitution in target engagement.
| Evidence Dimension | IC50 for PRMT4 inhibition |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | BDBM50194756 (piperidinyloxy analog) |
| Quantified Difference | Target compound is 1.3-fold less potent against PRMT4 |
| Conditions | Inhibition of human full-length PRMT4 (residues 1-608) expressed in 293F cells, assessed by methylation activity assay |
Why This Matters
This differential activity profile is crucial for selecting the correct scaffold when designing selective PRMT inhibitors, as even minor structural changes can drastically alter isoform selectivity and downstream biological effects.
- [1] BindingDB. (n.d.). BDBM50194773 (CHEMBL3939593) IC50 data. View Source
- [2] BindingDB. (n.d.). BDBM50194756 (CHEMBL3961701) IC50 data. View Source
